molecular formula C21H24N2OS3 B12034951 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12034951
M. Wt: 416.6 g/mol
InChI Key: COEBNXSXONQDDE-UHFFFAOYSA-N
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Description

The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for its diverse pharmacological and material science applications. This molecule features two distinct substituents: a 4-tert-butylbenzyl group and a 4-methoxybenzyl group, both attached via sulfanyl linkages to the thiadiazole core. The tert-butyl group provides steric bulk and lipophilicity, while the methoxy group enhances solubility through polar interactions. Such structural features make this compound a candidate for exploring antimicrobial, anticancer, or agrochemical activities .

Properties

Molecular Formula

C21H24N2OS3

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C21H24N2OS3/c1-21(2,3)17-9-5-15(6-10-17)13-25-19-22-23-20(27-19)26-14-16-7-11-18(24-4)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

COEBNXSXONQDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-tert-butylbenzyl chloride and 4-methoxybenzyl chloride with thiourea under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives similar to the compound have shown minimum inhibitory concentrations (MIC) as low as 0.03 μM against M. tuberculosis, indicating strong potential as anti-tubercular agents .

Antifungal Activity
In addition to antibacterial properties, thiadiazoles have demonstrated antifungal activity. Studies have shown that certain thiadiazole derivatives can inhibit the growth of fungi such as Candida albicans. The structural modifications in these compounds influence their efficacy against fungal pathogens .

Anticancer Activity
Thiadiazoles have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various cellular pathways, including those related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency and selectivity against target pathogens or cancer cells. For example, substituents like methoxy or tert-butyl groups can significantly influence the compound's lipophilicity and overall biological activity .

Case Studies

  • Anti-Tubercular Activity
    • A study evaluated several thiadiazole derivatives against M. tuberculosis and found that compounds with specific substitutions exhibited high levels of activity. The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole was noted for its enhanced solubility and lower toxicity compared to traditional anti-TB drugs .
  • Antifungal Efficacy
    • In a comparative study of various thiadiazole derivatives, it was reported that those with a methoxy group showed improved antifungal activity against Candida species. The findings suggest that further exploration into structural modifications could lead to more effective antifungal agents .
  • Anticancer Potential
    • Research focusing on the anticancer properties of thiadiazoles indicated that certain derivatives could inhibit the growth of breast cancer cells through apoptosis induction. The specific mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

2-((3-Methoxybenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole (CAS 499103-61-6)
  • Structure : Differs in the position of the methoxy group (3-methoxy vs. 4-tert-butyl).
  • Molecular Formula : C₁₈H₁₈N₂O₂S₃.
  • Key Properties :
    • Dual methoxy groups increase polarity and solubility compared to the tert-butyl variant .
    • Reduced steric hindrance due to the absence of a bulky tert-butyl group.
  • Applications : Likely optimized for solubility-dependent biological assays.
2-(Benzylthio)-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole
  • Structure : Features electron-withdrawing chlorine atoms (2,6-dichlorobenzyl) and a simple benzyl group.
  • Molecular Formula : C₁₆H₁₂Cl₂N₂S₃.
  • Key Properties :
    • Chlorine substituents enhance reactivity and antibacterial activity but reduce solubility .
    • Lower molecular weight (399.366 g/mol) compared to the target compound (estimated ~420–450 g/mol).
  • Applications: Potential use in antimicrobial agents due to halogen-driven bioactivity .
5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole
  • Structure : Lacks the tert-butyl group; includes a methyl group on the thiadiazole ring.
  • Molecular Formula : C₁₁H₁₂N₂OS₂.
  • Key Properties: Simpler structure with lower molecular weight (252.35 g/mol). Crystal structure (monoclinic, P2₁/c) shows planar thiadiazole and benzene rings with a dihedral angle of 83.63°, influencing packing and solubility .

Heterocyclic Analogues

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS 477862-09-2)
  • Structure : Replaces the thiadiazole core with an oxadiazole ring.
  • Molecular Formula : C₂₀H₂₂N₂OS.
  • Key Properties :
    • Oxadiazole’s oxygen atom alters electronic properties, reducing sulfur-related redox activity.
    • Lower molecular weight (338.47 g/mol) and reduced lipophilicity compared to thiadiazole derivatives .
5-[(3-Cyano-5-nitrobenzyl)sulfanyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazole
  • Structure: Nitro and cyano groups introduce strong electron-withdrawing effects.
  • Biological Activity : Exhibits MIC values of 4 μM against Mycobacterium tuberculosis, outperforming isoniazid (INH) in some cases .
  • Key Insight : Nitro groups enhance antibacterial potency but may compromise metabolic stability.

Functional Group Comparisons

Compound Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Tert-butyl, 4-methoxybenzyl ~420–450 (estimated) Balances lipophilicity (tert-butyl) and solubility (methoxy).
2-((3-Methoxybenzyl)sulfanyl)-5-... 3-Methoxy, 4-methoxybenzyl 390.548 Higher polarity; dual methoxy groups enhance aqueous solubility.
2-(Benzylthio)-5-(2,6-dichlorobenzyl) Benzyl, 2,6-dichlorobenzyl 399.366 Halogen-driven bioactivity; electron-withdrawing effects.
5-[(4-Methoxybenzyl)sulfanyl]-2-methyl Methyl, 4-methoxybenzyl 252.35 Simplified structure; methyl group reduces steric hindrance.

Biological Activity

The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Structural Overview

The structure of the compound includes:

  • Thiadiazole ring : A five-membered ring containing sulfur and nitrogen atoms.
  • Substituents : The presence of tert-butyl and methoxy groups enhances its biological activity by influencing lipophilicity and reactivity.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties through various mechanisms, including disruption of microbial cell walls and inhibition of enzymatic functions.
  • Research Findings :
    • Studies have shown that thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
    • The compound in focus has been evaluated for its potential against Candida albicans, showing promising antifungal activity .

Anticancer Activity

  • Cytotoxicity Studies :
    • The anticancer potential of thiadiazole derivatives is well-documented. For example, derivatives have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Specific studies indicate that compounds similar to the one in focus can induce apoptosis in cancer cells without affecting normal cells significantly .
  • Case Studies :
    • A study involving a series of 1,3,4-thiadiazole derivatives reported that modifications at the C-5 position significantly enhance anticancer activity. The compound's structure suggests it may follow similar trends .

Anti-inflammatory Activity

  • Mechanism : Thiadiazole derivatives can inhibit inflammatory pathways by blocking pro-inflammatory cytokines and mediators.
  • Findings : Research indicates that certain thiadiazole compounds exhibit anti-inflammatory effects comparable to standard treatments .

Data Summary

Biological ActivityTarget Organisms/Cell LinesIC50/Activity Level
AntimicrobialE. coli, S. aureusEffective
AntifungalC. albicansSignificant
AnticancerMCF-7 (Breast), HCT116 (Colon)0.28 - 10 μg/mL
Anti-inflammatoryVarious Inflammatory ModelsModerate Effect

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake.
  • Methoxy substituents contribute to improved interaction with biological targets due to their electron-donating properties .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationCarbon disulfide, KOH, ethanol, 70°C75–85
Alkylation4-Tert-butylbenzyl bromide, DMF, 80°C60–70
PurificationColumn chromatography (hexane/ethyl acetate)>95% purity

Basic Research: How is the molecular conformation of this compound characterized, and what are its structural implications?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For similar 1,3,4-thiadiazoles:

  • Dihedral Angles : The thiadiazole ring and substituted benzyl groups exhibit significant twisting. For example, in 5-[(4-methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole, the dihedral angle between the thiadiazole and benzene rings is 83.63° , influencing steric interactions .
  • Crystal Packing : Weak C–H⋯N hydrogen bonds stabilize the lattice, promoting π-π stacking along the crystallographic axis .
  • Methoxy Group Orientation : The methoxy substituent deviates slightly (C–C–O–C torsion angle: 4.2° ), affecting electronic properties .

Advanced Research: How do structural modifications (e.g., tert-butyl vs. methoxy groups) influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Hydrophobic Groups : The 4-tert-butyl moiety enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Electron-Donating Groups : The 4-methoxybenzyl group increases electron density on the thiadiazole ring, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Sulfanyl Linkers : The –S– bridge facilitates redox-mediated interactions, critical for anticancer activity via reactive oxygen species (ROS) generation .

Q. Table 2: Biological Activity Trends

SubstituentActivity (IC50/µM)TargetReference
4-Tert-butylbenzyl12.5 (Anticancer)Topoisomerase II
4-Methoxybenzyl8.3 (Antimicrobial)Bacterial cell membranes

Advanced Research: What pharmacological mechanisms underpin its antitumor potential?

Answer:
Mechanistic studies on analogous thiadiazoles reveal:

  • Enzyme Inhibition : Competitive inhibition of tyrosine kinases and topoisomerases via sulfanyl group coordination to metal ions (e.g., Mg²⁺) in catalytic pockets .
  • Apoptosis Induction : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 in cancer cell lines .
  • Oxidative Stress : ROS generation disrupts mitochondrial membrane potential, triggering cell cycle arrest (G2/M phase) .

Advanced Research: How can computational methods (e.g., DFT, MD) predict its electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. For similar compounds, a HOMO-LUMO gap of ~4.2 eV suggests moderate electrophilicity .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability. For example, MD trajectories show stable interactions between thiadiazole sulfanyl groups and EGFR kinase over 100 ns .
  • Docking Studies : Predict binding affinities (e.g., ΔG = −9.8 kcal/mol for CDK2 inhibition ) .

Basic Research: Which analytical techniques validate purity and structural integrity?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at 1.3 ppm , methoxy protons at 3.8 ppm ) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 439.12) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced Research: How is biological activity evaluated in vitro, and what are key assay parameters?

Answer:

  • Anticancer Screening : NCI-60 cell line panel testing (72-hour exposure, GI50 values) .
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
  • Enzyme Assays : Kinase inhibition measured via ADP-Glo™ luminescence (e.g., IC50 for EGFR: 1.8 µM ) .

Q. Table 3: Representative Bioassay Data

Assay TypeProtocolKey ResultReference
NCI-60 AnticancerSulforhodamine B stainingGI50 = 2.1 µM (MCF-7)
MIC DeterminationCLSI guidelines, 24-hour incubationMIC = 16 µg/mL (E. coli)

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